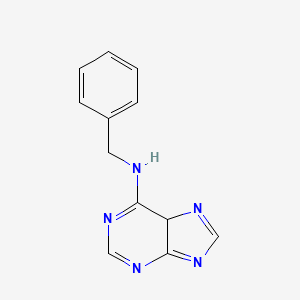
Kanamycin B,(S)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kanamycin B is an aminoglycoside antibiotic derived from the bacterium Streptomyces kanamyceticus. It is known for its effectiveness against a variety of bacterial infections, particularly those caused by Gram-negative bacteria.
準備方法
Synthetic Routes and Reaction Conditions
Kanamycin B is typically produced through fermentation processes involving Streptomyces kanamyceticus. The biosynthesis of kanamycin B involves the conversion of precursor molecules through enzymatic reactions catalyzed by specific enzymes such as KanJ and KanK .
Industrial Production Methods
Industrial production of kanamycin B involves large-scale fermentation processes. The bacterium Streptomyces kanamyceticus is cultured in nutrient-rich media under controlled conditions to maximize the yield of kanamycin B. The fermentation broth is then subjected to extraction and purification processes to isolate kanamycin B .
化学反応の分析
Types of Reactions
Kanamycin B undergoes various chemical reactions, including:
Oxidation: Kanamycin B can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in kanamycin B.
Substitution: Substitution reactions can occur at specific sites on the kanamycin B molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include various kanamycin B derivatives with modified functional groups, which can have different biological activities and properties .
科学的研究の応用
Kanamycin B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying aminoglycoside antibiotics and their chemical properties.
Biology: Employed in research on bacterial resistance mechanisms and protein synthesis inhibition.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the production of genetically modified organisms as a selection marker
作用機序
Kanamycin B exerts its effects by binding to the bacterial 30S ribosomal subunit, causing misreading of messenger RNA. This leads to the production of faulty proteins, ultimately inhibiting bacterial growth and causing cell death. The primary molecular targets are the 16S ribosomal ribonucleic acid and specific proteins within the ribosome .
類似化合物との比較
Similar Compounds
Kanamycin A: Another aminoglycoside antibiotic with a similar structure but different pharmacokinetic properties.
Kanamycin C: A less commonly used derivative with distinct biological activity.
Gentamicin: A related aminoglycoside with a broader spectrum of activity.
Tobramycin: Known for its effectiveness against Pseudomonas aeruginosa infections
Uniqueness of Kanamycin B
Kanamycin B is unique due to its specific enzymatic biosynthesis pathway and its effectiveness against certain bacterial strains that may be resistant to other aminoglycosides. Its distinct chemical structure allows for targeted interactions with bacterial ribosomes, making it a valuable tool in both clinical and research settings .
特性
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N5O10/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18/h4-18,24-29H,1-3,19-23H2/t4-,5+,6-,7-,8+,9-,10-,11-,12-,13-,14-,15+,16-,17-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKLOUVUUNMCJE-BNWSHAKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37N5O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1-[2-cyano-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B7908998.png)




![3-(piperidin-1-ylmethyl)-7H-pyrrolo[2,3-b]pyridine](/img/structure/B7909036.png)



sulfuramidous acid](/img/structure/B7909054.png)

